Product packaging for Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-(Cat. No.:CAS No. 304442-35-1)

Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-

Cat. No.: B12077600
CAS No.: 304442-35-1
M. Wt: 339.30 g/mol
InChI Key: NAUHCPUQDZKVEI-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Nucleoside Modifications for Enhanced Biological Functionality

Nucleosides, composed of a nucleobase and a five-carbon sugar, are central to genetics and cellular metabolism. In their natural state, the nucleic acids they form, DNA and RNA, can be susceptible to degradation by cellular enzymes known as nucleases. This inherent instability can limit their therapeutic and diagnostic applications. Chemical modification is a powerful tool to overcome these limitations. By altering the structure of a nucleoside, scientists can fine-tune its properties to enhance biological functionality.

Modifications can be introduced at various positions on the nucleoside, but the 2'-position of the ribose sugar is a frequent target. These modifications can impart a range of desirable characteristics, including:

Increased Nuclease Resistance: Many 2'-modifications protect oligonucleotides from enzymatic degradation, thereby prolonging their half-life in biological systems.

Enhanced Binding Affinity: Alterations at the 2'-position can lock the sugar into a specific conformation (typically the C3'-endo pucker characteristic of RNA), which can increase the binding affinity and specificity of an oligonucleotide to its target sequence.

Improved Pharmacokinetic Properties: Modifications can influence how a nucleoside or oligonucleotide is absorbed, distributed, metabolized, and excreted.

These enhancements are crucial for the development of therapeutic strategies like antisense oligonucleotides and small interfering RNAs (siRNAs), which rely on the stable and specific binding of a synthetic nucleic acid strand to a target mRNA molecule.

Overview of 2'-O-Alkylated Ribonucleosides in Research Applications

Among the vast array of possible 2'-modifications, 2'-O-alkylation is one of the most extensively studied and utilized. This involves attaching an alkyl group to the 2'-hydroxyl of the ribose sugar via an ether linkage. Two of the most prominent examples in this class are 2'-O-methyl (2'-OMe) and 2'-O-(2-methoxyethyl) (2'-O-MOE).

These modifications are widely incorporated into synthetic oligonucleotides for research and therapeutic development. Oligonucleotides containing 2'-O-alkylated ribonucleosides generally exhibit high binding affinity for complementary RNA targets, forming stable duplexes. acs.org Furthermore, the ether linkage is chemically robust and provides significant resistance to nuclease-mediated degradation. Studies have shown that 2'-O-MOE nucleoside analogs are poor substrates for the enzymes in the nucleotide salvage pathway, which reduces the risk of their incorporation into cellular DNA and RNA. nih.gov This combination of high affinity and excellent stability has made 2'-O-alkylated ribonucleosides, particularly 2'-O-MOE, a cornerstone of second-generation antisense therapeutics.

Significance of Adenosine (B11128), 2'-O-(2-methoxy-2-oxoethyl)- as a Model Compound for Chemical Investigation

Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- represents a distinct and chemically interesting variation within the class of 2'-modified nucleosides. Its structure features a methoxycarbonylmethyl group attached to the 2'-oxygen of adenosine.

Property Value
IUPAC Name Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-
Molecular Formula C13H17N5O6
Molecular Weight 355.31 g/mol
Key Feature 2'-O-methoxycarbonylmethyl group

The significance of this compound lies in the chemical nature of its 2'-substituent. Unlike the stable ether linkage found in 2'-O-MOE or 2'-OMe nucleosides, the "2-methoxy-2-oxoethyl" group is an ester. This ester linkage introduces a site of potential chemical reactivity that is absent in its ether-linked counterparts.

The ester bond is susceptible to hydrolysis under basic or acidic conditions, as well as enzymatic cleavage by esterases. This chemical lability makes Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- an important model compound for several areas of chemical investigation:

Pro-drug Strategies: The ester could function as a cleavable linker, masking the 2'-hydroxyl group until it is removed within a cell to release a different active molecule.

Transient Protecting Groups: In the complex chemical synthesis of oligonucleotides, protecting groups are used to prevent unwanted side reactions. wikipedia.org The relative lability of the ester makes this type of modification a candidate for a temporary protecting group that can be removed under specific, mild conditions that would not affect other parts of the molecule.

Studying Nucleic Acid Chemistry: By comparing the properties of oligonucleotides containing this ester-linked modification with those containing more stable ether-linked modifications, researchers can probe the influence of the 2'-substituent's chemical stability on duplex thermodynamics, nuclease resistance, and biological activity.

While a closely related compound, 2-Amino-2'-O-(2-methoxy-2-oxoethyl)adenosine, has been noted as a novel monophosphate nucleoside with potential biological activities, the primary role of Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- in the literature is as a tool for fundamental chemical and biological studies. biosynth.com Its unique ester linkage provides a valuable contrast to more common 2'-O-alkyl modifications, enabling a deeper understanding of how chemical structure dictates the function of modified nucleic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N5O6 B12077600 Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- CAS No. 304442-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304442-35-1

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

methyl 2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

InChI

InChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1

InChI Key

NAUHCPUQDZKVEI-ZRFIDHNTSA-N

Isomeric SMILES

COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

COC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Structural and Conformational Analysis of 2 O 2 Methoxy 2 Oxoethyl Adenosine and Modified Oligonucleotides

Conformational Preferences of the Ribose Moiety in 2'-O-Modified Nucleosides

Chemical modifications at the 2'-hydroxyl position of the ribose can strongly influence this conformational preference. Electron-withdrawing substituents, such as the 2'-O-(2-methoxy-2-oxoethyl) group and the closely related 2'-O-(2-methoxyethyl) (MOE) group, have a profound effect on the sugar pucker. Molecular dynamics simulations and structural studies have shown that the presence of these 2'-O-modifications effectively "locks" the sugar into a C3'-endo conformation. This pre-organization of the nucleoside into an RNA-like geometry is a crucial factor in the enhanced binding affinity of modified oligonucleotides to RNA targets.

Table 1: Conformational Preference of Ribose Sugar Pucker
Nucleoside TypeTypical ModificationPreferred Sugar PuckerAssociated Duplex Form
Deoxyribonucleoside (in DNA)None (2'-H)C2'-endoB-form
Ribonucleoside (in RNA)None (2'-OH)C3'-endoA-form
2'-O-Modified Nucleoside2'-O-(2-methoxy-2-oxoethyl)C3'-endoA-form

Influence of 2'-O-(2-methoxy-2-oxoethyl) Group on Nucleic Acid Duplex Conformation

The conformational preference of the individual nucleoside building blocks directly dictates the structure of the resulting nucleic acid duplex. As the 2'-O-(2-methoxy-2-oxoethyl) modification constrains the ribose sugar to a C3'-endo pucker, oligonucleotides containing these modified residues will guide the formation of a duplex with A-form geometry, rather than the canonical B-form seen in DNA.

A-form helices are wider and more compact than B-form helices, with the base pairs tilted relative to the helical axis. This structural mimicry of an RNA:RNA duplex is advantageous for antisense applications, where the modified oligonucleotide is designed to bind to a complementary RNA sequence. The stable A-form geometry induced by the modification enhances the thermodynamic stability of the resulting duplex.

Table 2: Comparison of A-form and B-form Helical Parameters
ParameterA-form DuplexB-form Duplex
Helix HandednessRight-handedRight-handed
Diameter~26 Å~20 Å
Base Pairs per Helical Turn1110.5
Major GrooveNarrow and deepWide and deep
Minor GrooveWide and shallowNarrow and deep

Spectroscopic Characterization Techniques for Elucidating Molecular Structure

A suite of powerful spectroscopic techniques is employed to confirm the chemical structure and conformational properties of modified nucleosides and oligonucleotides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of modified nucleosides in solution. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals within the molecule, confirming the presence and connectivity of the 2'-O-(2-methoxy-2-oxoethyl) group.

Crucially, NMR provides direct evidence of the ribose conformational preference. The coupling constants (J-values) between adjacent protons in the sugar ring are highly sensitive to the sugar pucker. A small J-value for the coupling between H1' and H2' (typically < 5 Hz) is indicative of a C3'-endo conformation, while a larger value (typically > 7 Hz) indicates a C2'-endo pucker. This allows for precise characterization of the structural effects of the 2'-modification.

Table 3: Representative ¹H NMR Chemical Shifts for 2'-O-(2-methoxy-2-oxoethyl)-Adenosine Moiety
ProtonTypical Chemical Shift Range (ppm)Key Information
H8 (Adenine)8.1 - 8.4Confirms adenine (B156593) base
H2 (Adenine)7.9 - 8.2Confirms adenine base
H1' (Ribose)5.9 - 6.2Anomeric proton, coupling constant reveals pucker
H2' (Ribose)4.5 - 4.8Coupling constant reveals pucker
-OCH₃ (Methoxy)~3.7Confirms methoxy (B1213986) group of the modification
-O-CH₂-C=O (Methylene)~4.2Confirms methylene group of the modification

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to verify the molecular identity of 2'-O-(2-methoxy-2-oxoethyl)-Adenosine. Techniques such as electrospray ionization (ESI) are employed to generate ions of the intact molecule, allowing for the precise determination of its molecular weight. nih.gov The molecular formula for this compound is C₁₃H₁₇N₅O₆, with a corresponding molecular weight of approximately 339.3 g/mol . chemicalbook.com High-resolution mass spectrometry can confirm this mass with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. nih.gov In this technique, the parent molecular ion is isolated and fragmented, and the masses of the resulting fragments are measured. A characteristic fragmentation pattern for nucleosides is the cleavage of the N-glycosidic bond, resulting in the separation of the adenine base from the modified ribose sugar. nih.gov The observation of fragments corresponding to both the base and the sugar-modification moiety confirms the structure of the parent molecule. nih.govnih.gov

Table 4: Molecular Identity of 2'-O-(2-methoxy-2-oxoethyl)-Adenosine
PropertyValue
Molecular FormulaC₁₃H₁₇N₅O₆ chemicalbook.com
Molecular Weight339.3 g/mol chemicalbook.com
Expected [M+H]⁺ Ion (m/z)~340.12

Circular Dichroism Spectroscopy for Duplex Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. oup.com It is particularly well-suited for studying the secondary structure of nucleic acid duplexes, as different helical forms (A-form, B-form, Z-form) produce distinct CD spectra. bohrium.comnih.gov

Table 5: Characteristic Circular Dichroism (CD) Signals for Nucleic Acid Duplexes
Duplex ConformationPositive Band MaximumNegative Band Maximum
A-form~260-270 nm (Strong)~210 nm (Strong)
B-form~275 nm (Strong)~245 nm (Strong)

Molecular Interactions and Recognition Mechanisms in Nucleic Acid Systems

Thermodynamics of Hybridization with Complementary RNA Strands

The thermodynamic stability of a duplex formed between a modified oligonucleotide and its complementary RNA strand is a critical determinant of its efficacy. This stability is often quantified by the melting temperature (Tm), the temperature at which half of the duplexes dissociate. Studies on oligonucleotides containing 2'-O-modifications, such as 2'-O-(2-carboxyethyl)uridine (2'-O-CE-U) and its derivatives, provide valuable data on how such modifications influence duplex stability.

Research has shown that the introduction of certain 2'-O-alkyl groups can either stabilize or destabilize the resulting RNA duplex. For instance, a 2'-O-modification with a 2-carbamoylethyl group has been shown to maintain duplex stability, comparable to the widely used 2'-O-methyl modification. rsc.org The effect of the modification is dependent on its chemical nature, including its size, polarity, and charge.

The table below presents the melting temperatures (Tm) for duplexes formed between a 2'-O-methylated RNA strand (r-2'OMe) and complementary RNA strands containing various 2'-O-modifications at a single uridine (B1682114) position. This data illustrates the thermodynamic impact of different functional groups at the 2'-position.

2'-O-Modification at UridineSequence (5' -> 3')Complementary Strand (5' -> 3')Tm (°C)ΔTm per modification (°C)
2'-OH (Unmodified)C G C A A U A A G C GG C G C U U A U U G C G56.3-
2'-O-MethylC G C A A U A A G C G (2'-OMe)G C G C U U A U U G C G58.6+2.3
2'-O-(2-Carboxyethyl)C G C A A U A A G C G (2'-OCE)G C G C U U A U U G C G57.1+0.8
2'-O-(2-Carbamoylethyl)C G C A A U A A G C G (2'-OCE-NH2)G C G C U U A U U G C G58.4+2.1
2'-O-[2-(N-Methylcarbamoyl)ethyl]C G C A A U A A G C G (2'-OCE-NHMe)G C G C U U A U U G C G58.8+2.5

Data adapted from Yamada et al., Org Biomol Chem, 2014. rsc.org

Modulation of Nuclease Resistance in Modified Oligonucleotides

A major hurdle for the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. Chemical modifications, particularly at the 2'-position of the ribose, are a primary strategy to confer nuclease resistance. The 2'-hydroxyl group in natural RNA participates in its own degradation, so its replacement with a modified group can significantly enhance stability. rsc.org

Oligonucleotides containing 2'-O-modifications such as 2'-O-(2-carbamoylethyl) and 2'-O-[2-(N-methylcarbamoyl)ethyl] have demonstrated a significant improvement in exonuclease resistance without a loss of duplex stability. rsc.org The larger methoxyethyl moiety in 2'-MOE modifications, for example, offers steric hindrance that protects against nuclease degradation. synoligo.com The 2'-O-[2-(amino)-2-oxoethyl] class of modifications also considerably enhances the nuclease stability of oligonucleotides, with half-lives exceeding 24 hours in some cases. researchgate.net

The table below summarizes the nuclease resistance, in terms of half-life (t1/2), of various 2'-O-modified oligonucleotides when exposed to a 3'-exonuclease.

Oligonucleotide TypeHalf-life (t1/2) in hours
Unmodified RNA&lt; 0.1
2'-O-Methyl1.5
2'-O-(2-Carboxyethyl)0.8
2'-O-(2-Carbamoylethyl)5.5
2'-O-[2-(N-Methylcarbamoyl)ethyl]9.0

Data adapted from Yamada et al., Org Biomol Chem, 2014. rsc.org

Mechanisms of Steric and Electronic Effects on Nucleic Acid Stability

The stability of nucleic acid duplexes is governed by a delicate balance of steric and electronic effects. Modifications at the 2'-position of the ribose can influence this balance in several ways.

Steric Effects: The size and shape of the 2'-O-substituent play a crucial role. Bulky substituents can sterically hinder the approach of nucleases, thereby increasing resistance to degradation. synoligo.com Furthermore, the steric interactions between the 2'-substituent and the sugar-phosphate backbone influence the preferred conformation of the ribose ring. Many 2'-O-alkyl modifications, including 2'-O-methyl and 2'-O-methoxyethyl, bias the sugar pucker towards the C3'-endo conformation. nih.govnih.gov This "pre-organization" reduces the entropic penalty of duplex formation, as the single strand is already conformationally predisposed to form an A-form helix, which enhances thermal stability. nih.gov

Computational Chemistry and Molecular Modeling Studies of Adenosine, 2 O 2 Methoxy 2 Oxoethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. For modified nucleosides like Adenosine (B11128), 2'-O-(2-methoxy-2-oxoethyl)-, these calculations can elucidate how the 2'-O-modification influences the electron distribution across the ribose sugar and the nucleobase. This, in turn, affects the molecule's reactivity, stability, and interaction with biological targets.

Studies on related 2'-O-alkoxy modified nucleosides have shown that the introduction of an electronegative group at the 2'-position can significantly alter the sugar pucker preference and the glycosidic bond stability. DFT calculations can quantify these effects by analyzing parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges. For instance, the presence of the 2'-O-(2-methoxy-2-oxoethyl)- group is expected to influence the anomeric effect and gauche effects within the ribose ring, which can be precisely modeled using quantum chemical methods. These calculations can also predict the molecule's reactivity towards enzymatic modifications or its role in chemical reactions by identifying the most likely sites for nucleophilic or electrophilic attack. While specific DFT studies on Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- are not extensively documented in publicly available literature, the principles derived from similar modified nucleosides provide a strong framework for understanding its electronic behavior.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

Descriptor Significance for Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Electrostatic Potential Maps the charge distribution, revealing regions prone to electrostatic interactions with enzymes or receptors.
Mulliken Atomic Charges Provides a quantitative measure of the partial charge on each atom, helping to understand intramolecular interactions.

Molecular Dynamics Simulations to Explore Conformational Landscape and Flexibility

Extensive MD simulations have been performed on the closely related 2'-O-(2-methoxyethyl) (MOE) modified nucleic acids. nih.gov These studies consistently show that the 2'-MOE modification strongly favors a C3'-endo sugar pucker. nih.govnih.gov This conformational preference pre-organizes the sugar into an A-form helical geometry, which is characteristic of RNA duplexes. nih.gov This pre-organization is a key factor in the enhanced binding affinity of MOE-modified oligonucleotides to their target RNA. nih.gov

| Hydration | Specific water molecule bridging between the 2'-substituent and phosphate (B84403) oxygens. | May contribute to increased nuclease resistance. nih.gov |

Molecular Docking Studies of Modified Nucleosides with Enzymes and Receptors (for mechanistic understanding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For modified nucleosides like Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-, docking studies are crucial for understanding their interactions with protein targets such as enzymes (e.g., polymerases, nucleases) and receptors (e.g., adenosine receptors).

In the context of adenosine receptors, which are important drug targets, docking studies can reveal how modifications on the adenosine scaffold affect binding affinity and selectivity. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's binding pocket. nih.gov For instance, the 2'-O-(2-methoxy-2-oxoethyl)- group could form specific hydrogen bonds or van der Waals interactions that either enhance or diminish binding to a particular adenosine receptor subtype.

Docking studies can also provide mechanistic insights into how a modified nucleoside is processed by an enzyme. For example, by docking a modified nucleoside into the active site of a polymerase, researchers can predict whether the modification will be tolerated and incorporated into a growing nucleic acid chain. Similarly, docking to a nuclease can help explain why certain modifications confer resistance to degradation. While specific docking studies for Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- are not widely published, the methodology has been extensively applied to a vast range of adenosine derivatives to elucidate their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies. These methods use statistical techniques to build models that predict the activity of new compounds based on their physicochemical properties and structural features.

For adenosine derivatives, computational SAR studies have been instrumental in designing ligands with high affinity and selectivity for specific adenosine receptor subtypes. nih.gov These studies have shown that modifications at the N6, C2, and the ribose 2' and 5' positions can dramatically alter the pharmacological profile of the compound. nih.gov

A computational SAR study of Adenosine, 2'-O-(2-methoxy-2-oxoethyl)- would involve calculating a set of molecular descriptors for this compound and a series of related analogs with known biological activities. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A QSAR model would then be developed to relate these descriptors to the observed activity. Such a model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby accelerating the drug discovery process. These computational models help in understanding the pharmacophoric requirements for a desired biological effect, guiding medicinal chemists in the rational design of more potent and selective molecules. nih.gov

Applications in Modified Oligonucleotide Design for Research Tools

Incorporation into Antisense Oligonucleotides (ASOs) for Gene Expression Modulation Research

The incorporation of 2'-O-(2-methoxy-2-oxoethyl)-Adenosine into antisense oligonucleotides (ASOs) is a key strategy for modulating gene expression in a research context. biosearchtech.comnih.govgenelink.com These modified ASOs can bind to target messenger RNA (mRNA) through Watson-Crick base pairing, leading to the inhibition of protein translation. nih.gov The 2'-MOE modification is particularly advantageous as it is not compatible with RNase H activity, an enzyme that degrades the RNA strand of an RNA/DNA duplex. biosearchtech.com This allows for a steric-blocking mechanism of action, where the ASO physically obstructs the translational machinery without degrading the target mRNA. biosearchtech.comcosmobio.co.jp

This characteristic is crucial for "gapmer" ASO designs, which typically feature a central block of unmodified DNA nucleotides capable of recruiting RNase H, flanked by "wings" of modified nucleotides like 2'-MOE-Adenosine. genelink.com This design allows for targeted mRNA degradation while the modified wings provide increased nuclease resistance and binding affinity. genelink.com

Role in Splice-Switching Oligonucleotides (SSOs) Research

Splice-switching oligonucleotides (SSOs) are designed to modulate the splicing of pre-mRNA, offering a powerful tool to study and potentially correct genetic diseases caused by splicing defects. nih.govnih.gov The incorporation of 2'-O-(2-methoxy-2-oxoethyl)-Adenosine is highly prevalent in the design of SSOs. biosearchtech.comnih.gov Since the goal of SSOs is to block the binding of splicing factors to the pre-mRNA and not to degrade it, the RNase H-incompetent nature of the 2'-MOE modification is essential. biosearchtech.comnih.gov

By strategically positioning these modified oligonucleotides over splice sites or regulatory sequences, researchers can redirect the splicing machinery to either include or exclude specific exons, thereby altering the final protein product. nih.gov The enhanced binding affinity and stability conferred by the 2'-MOE modification make these SSOs highly effective at competing with splicing factors for binding to the pre-mRNA. nih.gov

Development of Modified Oligonucleotides with Enhanced Target Affinity and Stability

A primary driver for the use of 2'-O-(2-methoxy-2-oxoethyl)-Adenosine is the significant enhancement it provides in terms of both target affinity and nuclease stability. biosearchtech.comnih.govresearchgate.net

Enhanced Affinity: The 2'-MOE modification encourages the sugar moiety of the nucleotide to adopt an RNA-like C3'-endo conformation. nih.govresearchgate.net This pre-organization of the oligonucleotide backbone for an A-type helix reduces the entropic penalty of binding to a complementary RNA strand, resulting in a higher binding affinity. nih.gov This increased affinity can translate to a melting temperature (Tm) increase of approximately 2°C per modification compared to an unmodified DNA/RNA duplex. nih.gov

Nuclease Resistance: The bulky 2'-O-methoxyethyl group provides steric hindrance, protecting the phosphodiester backbone of the oligonucleotide from degradation by cellular nucleases. biosearchtech.comgenelink.com This increased stability is crucial for maintaining the integrity and prolonging the activity of the oligonucleotide within a cellular environment. biosearchtech.com

Table 1: Impact of 2'-O-(2-methoxy-2-oxoethyl) Modification on Oligonucleotide Properties
PropertyEffect of 2'-MOE ModificationMechanism
Target Affinity (Tm)Increase (approx. 2°C per modification)Promotes C3'-endo sugar pucker, pre-organizing the backbone for A-form helix formation. nih.govresearchgate.net
Nuclease ResistanceIncreasedSteric hindrance from the 2'-O-methoxyethyl group protects the phosphodiester backbone. biosearchtech.comgenelink.com
RNase H ActivityIncompatibleThe 2'-modification prevents recognition and cleavage by RNase H. biosearchtech.com

Design of Aptamers Utilizing 2'-O-(2-methoxy-2-oxoethyl)-Adenosine Modifications

Aptamers are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. nih.govbiomolther.org The incorporation of modified nucleotides like 2'-O-(2-methoxy-2-oxoethyl)-Adenosine is a valuable strategy in aptamer design to enhance their stability against nucleases, a significant hurdle for their practical application. nih.govbiomolther.org While the primary selection of aptamers is often performed with natural nucleotides, post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modifications with 2'-MOE can improve their in vivo performance without compromising their binding affinity. researchgate.net This modification is particularly useful for developing therapeutic and diagnostic aptamers. genelink.com

Utility in Small Interfering RNA (siRNA) Research and Analogues

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. nih.gov Chemical modifications are often introduced into siRNAs to improve their stability, reduce off-target effects, and modulate their immunostimulatory properties. nih.govnih.gov The 2'-O-methoxyethyl modification has been explored in siRNA design to enhance nuclease resistance and specificity. genelink.comnih.gov Site-specific incorporation of 2'-MOE at certain positions within the siRNA duplex can improve the loading of the desired guide strand into the RNA-induced silencing complex (RISC) and minimize off-target effects. nih.gov Furthermore, modifications at the 2' position, including methoxy (B1213986) groups, have been shown to reduce the innate immune response often triggered by unmodified siRNAs. nih.gov

Rational Design of Oligonucleotide Scaffolds for Specific Research Questions

The predictable and well-characterized properties of the 2'-O-(2-methoxy-2-oxoethyl) modification make it a valuable component in the rational design of oligonucleotide scaffolds for a wide range of research applications. researchgate.netescholarship.org By combining 2'-MOE-Adenosine with other modifications, such as phosphorothioate (B77711) backbones or other 2'-modified nucleotides, researchers can fine-tune the properties of an oligonucleotide to suit a specific experimental need. researchgate.net This allows for the creation of highly specific and potent tools for studying gene function, validating drug targets, and exploring the intricacies of RNA biology. nih.govnih.gov For instance, the strategic placement of 2'-MOE modifications in chimeric antisense oligonucleotides can optimize their binding affinity, nuclease stability, and biological potency for applications like splice-switching. researchgate.net

Biochemical and Enzymatic Studies

Investigation of Enzyme Interactions with 2'-O-(2-methoxy-2-oxoethyl)-Adenosine and its Derivatives

The 2'-O-(2-methoxy-2-oxoethyl) modification, commonly referred to as 2'-O-methoxyethyl (MOE), imparts unique biochemical properties to adenosine (B11128) and the oligonucleotides into which it is incorporated. These properties are largely defined by the interaction of this modified nucleoside with various enzymes, which dictates its synthesis, stability, and metabolic fate.

The enzymatic incorporation of 2'-O-(2-methoxy-2-oxoethyl)-adenosine triphosphate into a growing nucleic acid chain is a significant challenge for most natural polymerases. The bulky 2'-O-methoxyethyl group creates steric hindrance within the enzyme's active site, which typically restricts the synthesis of nucleic acids containing such 2'-modified residues. nih.gov

However, research has demonstrated that polymerases can be engineered to overcome this steric limitation. In one study, a "two-residue, nascent strand, steric control gate" was identified in an archaeal DNA polymerase. By engineering this gate to reduce its steric bulk, researchers successfully unlocked the ability to efficiently synthesize 2'-O-methoxyethyl-RNA (MOE-RNA) oligomers up to 750 nucleotides in length. nih.gov This breakthrough indicates that while standard polymerases are poor catalysts for MOE-RNA synthesis, modified enzymes can be developed to utilize these analogs as effective substrates. The development of such engineered polymerases is crucial for the synthesis and directed evolution of 2'-modified RNAs for therapeutic and research applications. nih.gov

While there is extensive research on the behavior of reverse transcriptases with various chemically modified nucleotides, specific detailed studies focusing on the anomalous bypass or termination efficiency related to the 2'-O-(2-methoxy-2-oxoethyl) modification are not as prevalent in the provided literature. nih.gov However, the successful synthesis of MOE-RNA implies the existence of, or potential to engineer, reverse transcriptases capable of reading through these modifications to generate complementary DNA.

Table 1: Polymerase Interaction with 2'-O-Methoxyethyl (MOE) Nucleotides

Enzyme Type Interaction with 2'-O-MOE Substrates Outcome Source
Natural Polymerases Steric hindrance from the bulky 2'-O-MOE group in the active site. Restricted and inefficient synthesis of MOE-RNA. nih.gov
Engineered Archaeal DNA Polymerase A modified "steric control gate" with reduced bulk accommodates the 2'-O-MOE group. Efficient enzymatic synthesis of defined and random-sequence MOE-RNA oligomers. nih.gov

A primary advantage of incorporating 2'-O-(2-methoxy-2-oxoethyl)-adenosine into oligonucleotides is the profound increase in their resistance to nuclease-mediated degradation. nih.govgenelink.com This enhanced stability is a critical attribute for nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs), as it prolongs their half-life in biological systems. genelink.com

Studies have shown that modifying an oligonucleotide with 2'-O-methoxyethyl groups at both the 3' and 5' ends greatly enhances its resistance to nucleases found in plasma and tissues. nih.gov This modification protects the phosphodiester backbone from cleavage by both endonucleases and exonucleases. The chemical structure of the 2'-O-MOE group sterically shields the linkage, making it a poor substrate for degradative enzymes. nih.govgenelink.com

To further enhance stability, the 2'-O-MOE modification has been combined with other chemical alterations. For instance, combining the structural features of MOE with those of locked nucleic acids (LNA) has led to the development of 2',4'-constrained MOE (cMOE) bicyclic nucleic acids, which exhibit exceptionally high resistance to nucleases. nih.govresearchgate.net This characteristic is highly favorable for ASO applications, ensuring the therapeutic agent remains intact and active for a longer duration. nih.gov

Table 2: Nuclease Resistance of Oligonucleotides with 2'-O-Methoxyethyl (MOE) Modifications

Oligonucleotide Type Nuclease Resistance Key Findings Source(s)
Phosphodiester Oligonucleotide (Unmodified) Low Exhibits higher plasma clearance and reduced nuclease resistance. nih.gov
Phosphorothioate (B77711) Oligonucleotide with 3' & 5' MOE ends High Greatly enhanced resistance to nucleases in both plasma and tissues. nih.gov
2',4'-Constrained MOE (cMOE) Bicyclic Nucleic Acids Very High Combining MOE and LNA structural elements yields highly nuclease-resistant compounds. nih.govresearchgate.net

Probing Metabolic Pathways of Modified Nucleosides in in vitro Systems

While oligonucleotides containing 2'-O-(2-methoxy-2-oxoethyl)-adenosine are highly resistant to degradation, their slow breakdown can release individual modified nucleoside analogs. nih.gov Understanding the subsequent metabolic fate of these analogs is crucial.

In vitro studies using human lymphoblastoid TK6 cells have investigated the potential for these released nucleosides to be phosphorylated and incorporated into the host cell's DNA and RNA. The results indicate that 2'-O-MOE nucleoside analogs are poor substrates for the key enzymes in the nucleotide salvage pathway. nih.gov Specifically, enzymes like deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1) show minimal reactivity towards 2'-O-MOE nucleosides. nih.gov

This lack of recognition by cellular kinases is a critical metabolic checkpoint. Since the initial phosphorylation to the monophosphate form is highly inefficient, the subsequent conversion to diphosphate (B83284) and triphosphate forms does not occur to any significant extent. Consequently, no incorporation of 2'-O-MOE nucleoside analogs into cellular DNA or RNA was detected in these in vitro systems. nih.gov This suggests a low risk of the modification being integrated into the cellular genome, which is a favorable characteristic for therapeutic compounds. nih.gov

In contrast, the same study showed that other modified nucleosides, such as 2'-fluoro (F) nucleosides, were efficiently phosphorylated by dCK and TK1 and were subsequently incorporated into cellular DNA and RNA. nih.gov

Table 3: In Vitro Metabolic Fate of 2'-O-Methoxyethyl (MOE) Nucleosides in TK6 Cells

Nucleoside Analog Substrate for Kinases (dCK, TK1) Phosphorylation to Monophosphate Incorporation into DNA/RNA Source
2'-O-Methoxyethyl (MOE) Poor Inefficient Not Detected nih.gov
2'-Fluoro (F) Good Efficient Detected nih.gov

Advanced Characterization and Bioanalytical Methodologies in Research

HPLC-Based Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is an indispensable tool for the analysis of synthetic oligonucleotides, including those containing 2'-O-(2-methoxy-2-oxoethyl)adenosine. nih.govresearchgate.net This technique is widely used for both purity assessment and quantification due to its high resolution and compatibility with mass spectrometry (MS). researchgate.netthermofisher.com

The fundamental principle of IP-RP-HPLC involves the use of a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing agent. nih.gov This agent, typically a long-chain alkylamine such as triethylamine (B128534) (TEA), interacts with the negatively charged phosphate (B84403) backbone of the oligonucleotide, neutralizing its charge and allowing for separation based on hydrophobicity and length. nih.govdrugdiscoverytrends.com The addition of modifiers like hexafluoroisopropanol (HFIP) often enhances resolution. researchgate.netdrugdiscoverytrends.com

During analysis, the primary full-length oligonucleotide product is separated from synthesis-related impurities. Common impurities include "shortmers" (deletion sequences, e.g., n-1, n-2) and "longmers" (addition sequences, e.g., n+1), as well as species with incomplete deprotection or other modifications. thermofisher.com Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Quantification is typically achieved using UV detection at approximately 260 nm, where nucleic acids have maximum absorbance, and comparing the peak area to that of a known concentration standard. researchgate.net Coupling HPLC with MS allows for the definitive identification of the main peak and impurities by confirming their molecular weights. thermofisher.com

Table 1: Typical IP-RP-HPLC Conditions for Modified Oligonucleotide Analysis
ParameterTypical ConditionPurposeReference
ColumnReversed-phase (e.g., C18, C8)Provides a hydrophobic stationary phase for separation. researchgate.netmdpi.com
Mobile Phase AAqueous buffer with an ion-pairing agent (e.g., 100 mM TEAA or 7 mM TEA / 80 mM HFIP in water)Eluent for polar components; contains the agent to neutralize the oligonucleotide backbone charge. mdpi.comadvion.com
Mobile Phase BOrganic solvent (e.g., Acetonitrile, Methanol)Eluent for non-polar components; used in a gradient to elute oligonucleotides of increasing length/hydrophobicity. mdpi.comadvion.com
Flow Rate0.2 - 1.0 mL/minControls the speed of the separation. mdpi.com
Temperature50 - 65 °CElevated temperatures can improve peak shape and resolution by denaturing secondary structures. mdpi.com
DetectionUV (260 nm) and/or Mass Spectrometry (ESI-MS)UV for quantification; MS for mass confirmation and identification of impurities. researchgate.netthermofisher.com

Application of Advanced Spectroscopy in Biochemical Contexts (e.g., 13C MR spectroscopy in related studies)

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful for the structural elucidation of modified nucleosides and oligonucleotides at an atomic level. While a complete NMR signal assignment for Adenosine (B11128), 2'-O-(2-methoxy-2-oxoethyl)- specifically is not widely published, extensive studies on related adenosine derivatives provide a clear framework for how such characterization is performed. nih.govresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly informative. It provides a distinct signal for each unique carbon atom in the molecule, offering a detailed fingerprint of the molecular structure. researchgate.netchemicalbook.com For an adenosine derivative, separate signals are observed for the carbons in the adenine (B156593) base and the ribose sugar. The introduction of the 2'-O-(2-methoxy-2-oxoethyl) modification would cause significant chemical shift perturbations for the carbons in the ribose ring, most notably for the C2' carbon to which it is attached, and also for the adjacent C1' and C3' carbons. researchgate.net These shifts confirm the position of the modification.

Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the three-dimensional conformation of the nucleoside, such as the sugar pucker (C2'-endo vs. C3'-endo) and the orientation of the base relative to the sugar (syn vs. anti). Studies on the closely related 2'-O-methyl modification have shown that such substitutions bias the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices. nih.gov This conformational preference is a key factor in the increased binding affinity of modified oligonucleotides to their RNA targets.

Table 2: Representative ¹³C NMR Chemical Shifts for Unmodified Adenosine and Expected Impact of 2'-O-Modification
Carbon AtomTypical Chemical Shift (ppm) for AdenosineExpected Impact of 2'-O-(2-methoxy-2-oxoethyl) ModificationReference
C2152.9Minimal change researchgate.net
C4149.7Minimal change researchgate.net
C5120.2Minimal change researchgate.net
C6156.4Minimal change researchgate.net
C8141.5Minimal change researchgate.net
C1'88.6Moderate shift due to proximity to modification researchgate.net
C2'74.1Large downfield shift due to direct ether linkage researchgate.net
C3'71.2Moderate shift due to proximity to modification researchgate.net
C4'86.4Minor shift researchgate.net
C5'62.2Minimal change researchgate.net

High-Throughput Screening Methods for Modified Oligonucleotide Properties

The development of therapeutic oligonucleotides involves synthesizing and evaluating a large number of candidates with various chemical modifications to optimize properties like stability, binding affinity, and biological activity. High-throughput screening (HTS) methods are essential for performing this evaluation in an efficient, systematic manner. nih.govoup.com

HTS assays for oligonucleotides are typically conducted in 96-well or 384-well plate formats, allowing for the simultaneous testing of many compounds. nih.gov These screens can be designed to measure different properties. For instance, cell-based reporter assays are commonly used to assess the biological activity of splice-switching oligonucleotides, which often contain 2'-O-methoxyethyl (a close analog of 2'-O-(2-methoxy-2-oxoethyl)) modifications. nih.gov In such an assay, cells are engineered to express a reporter gene (e.g., luciferase) that is only activated when the oligonucleotide successfully modifies the splicing of a target pre-mRNA. The light output from luciferase can be measured rapidly with a luminometer, providing a quantitative readout of oligonucleotide activity. nih.gov

Other HTS methods can be employed to assess biophysical properties. For example, thermal melt assays can be adapted to a high-throughput format to measure the binding affinity (hybridization) of modified oligonucleotides to their complementary RNA targets. Additionally, automated liquid chromatography-mass spectrometry (LC-MS) workflows can be considered a form of HTS for quality control, rapidly confirming the mass and purity of large libraries of synthesized oligonucleotides. thermofisher.com

Techniques for Analyzing Oligonucleotide Metabolism in in vitro Systems

Understanding the metabolic fate of an oligonucleotide is critical for its development as a therapeutic agent. In vitro systems are used in preclinical stages to model and predict the metabolic stability and pathways of these molecules in vivo. drugdiscoverytrends.comwuxiapptec.com Unlike small-molecule drugs that are often metabolized by cytochrome P450 enzymes, oligonucleotides are primarily degraded by nucleases. drugdiscoverytrends.com

The most common in vitro models for oligonucleotide metabolism studies include tissue homogenates (e.g., from the liver or kidney), subcellular fractions like S9 or microsomes, and plasma. wuxiapptec.comnih.govwuxiapptec.com The liver is a primary organ for oligonucleotide uptake and metabolism, making liver homogenates and microsomes particularly relevant systems. wuxiapptec.comresearchgate.net

In a typical in vitro metabolism experiment, the modified oligonucleotide is incubated with the chosen biological matrix (e.g., human liver microsomes) for a specific period. nih.gov The reaction is then stopped, and the sample is analyzed, usually by LC-MS, to identify and quantify the parent oligonucleotide and any metabolites that have formed. nih.govsemanticscholar.org For oligonucleotides, the primary metabolites are chain-shortened versions of the parent drug, resulting from cleavage by exonucleases (which cut from the ends) and endonucleases (which cut internally). drugdiscoverytrends.comwuxiapptec.com The rate of degradation provides a measure of metabolic stability. Chemical modifications at the 2'-position of the ribose, such as the 2'-O-methoxyethyl group, are known to confer significant resistance to nuclease degradation compared to unmodified oligonucleotides. nih.govresearchgate.net

Table 3: Common In Vitro Systems for Oligonucleotide Metabolism Studies
In Vitro SystemDescriptionPrimary EnzymesApplicationReference
Tissue Homogenates (e.g., Liver, Kidney)Whole tissue is mechanically disrupted, preserving most cellular components and enzymes.Endonucleases, Exonucleases, and other cellular enzymes.Provides a comprehensive view of metabolic potential in a specific organ. Mimics in vivo tissue stability. wuxiapptec.comresearchgate.net
Plasma/SerumThe liquid fraction of blood, easy to obtain and store.Circulating exonucleases and endonucleases.Assesses stability in the circulatory system, which is important for systemically administered drugs. drugdiscoverytrends.comwuxiapptec.com
S9 FractionThe supernatant from centrifuged tissue homogenate, containing both microsomal and cytosolic enzymes.A broad range of metabolic enzymes, including nucleases.Used for general metabolic stability screening. wuxiapptec.com
MicrosomesVesicles of endoplasmic reticulum, primarily containing phase I enzymes (e.g., CYP450s).Primarily CYP450s, but also some nuclease activity may be present.Less commonly used for primary oligonucleotide metabolism but can be relevant for conjugated drugs. Human liver microsomes are a standard model. nih.govwuxiapptec.com

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Diverse 2'-O-Modifications

The synthesis of 2'-O-modified nucleosides, including "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-", is fundamental to their application. While methods exist, the pursuit of more efficient, versatile, and scalable synthetic routes remains a critical research direction. Current strategies for introducing 2'-O-alkyl groups often face challenges related to regioselectivity and the need for extensive protecting group manipulations.

Future research will likely focus on developing novel synthetic methodologies that can accommodate a wider variety of 2'-O-modifications with greater ease. For instance, the development of enzymatic synthesis methods using engineered polymerases could offer a powerful alternative to traditional chemical synthesis, particularly for creating long oligonucleotides with sterically demanding modifications. springernature.com Researchers have already engineered DNA polymerases that can efficiently synthesize oligomers containing bulky 2'-O-methyl-RNA and 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). springernature.com Further engineering of such enzymes could enable the incorporation of "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-" and other novel analogues into nucleic acid chains.

Additionally, exploring new alkylating agents and reaction conditions is crucial. For example, a study on the synthesis of 2'-O-(2-methoxyethyl)-purine derivatives utilized 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent under mild heating, demonstrating an improved synthesis approach. nih.gov The oxa-Michael reaction has also been employed for the synthesis of ribonucleosides with modifications like 2-(methoxycarbonyl)ethyl (MOCE) and 2-(N-methylcarbamoyl)ethyl (MCE) at the 2'-hydroxyl group. acs.org Such innovative chemical strategies could be adapted for the synthesis of "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-" and its derivatives, potentially leading to higher yields and purity.

A comparative table of synthetic approaches for 2'-O-modifications is presented below.

Synthetic ApproachKey FeaturesRelevant ModificationsResearch Focus
Chemical Alkylation Utilizes various alkylating agents and bases; requires protecting groups.2'-O-MOE, 2'-O-MCEImproving regioselectivity, yield, and scalability. nih.govacs.org
Enzymatic Synthesis Employs engineered polymerases for direct incorporation of modified triphosphates.2'-O-Me, 2'-O-MOEExpanding the repertoire of acceptable modified nucleotides. springernature.commdpi.com
Oxa-Michael Addition Selective addition reaction for introducing specific 2'-O- modifications.2'-O-MOCE, 2'-O-MCEAdapting the reaction for a broader range of functional groups. acs.org

Deeper Understanding of Molecular Recognition Mechanisms

The 2'-O-modification on a nucleoside can significantly influence its conformation and how it interacts with other molecules, such as complementary RNA or DNA strands and proteins. A deeper understanding of these molecular recognition mechanisms is paramount for designing modified oligonucleotides with enhanced therapeutic or diagnostic properties.

The 2'-O-methyl group, for instance, is known to stabilize the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, thereby increasing the thermal stability of RNA duplexes. nih.gov Modifications like 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE) have been shown to enhance the binding affinity of oligonucleotides for complementary RNA. nih.gov The introduction of the 2'-O-(2-methoxy-2-oxoethyl) group is expected to confer unique properties due to its size, polarity, and potential for hydrogen bonding.

Future research should employ a combination of experimental and computational methods to elucidate how this specific modification impacts:

Duplex Stability: Investigating the thermodynamics of duplex formation between oligonucleotides containing "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-" and their target sequences.

Nuclease Resistance: Quantifying the protective effect of the modification against various cellular nucleases. nih.govbiosyn.com

Protein Interactions: Studying how the modification affects the binding of proteins, such as RNase H or components of the RNA-induced silencing complex (RISC). nih.gov

Computational studies, such as molecular dynamics simulations, can provide insights into the conformational preferences of the modified nucleoside and the dynamics of its interactions at an atomic level. oup.com This knowledge will be invaluable for the rational design of antisense oligonucleotides, siRNAs, and aptamers with tailored properties.

Integration with Advanced Bioengineering and Nanotechnology for Research Probes

Modified oligonucleotides are powerful tools in bioengineering and nanotechnology. The unique properties conferred by the 2'-O-(2-methoxy-2-oxoethyl) modification could be harnessed to develop novel research probes and nanomaterials.

The enhanced stability and binding affinity of oligonucleotides containing this modification make them excellent candidates for the development of highly specific and robust molecular probes for detecting specific nucleic acid sequences in complex biological samples. These probes could be integrated into various diagnostic platforms, including biosensors and bioimaging systems.

In the realm of nanotechnology, modified oligonucleotides serve as programmable building blocks for the self-assembly of nucleic acid-based nanostructures. The incorporation of "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-" could be used to fine-tune the structural and functional properties of these nanostructures. Furthermore, materials like O-carboxymethyl chitosan, known for its biocompatibility and use in fabricating nanoparticles and hydrogels for drug delivery, provide a paradigm for how modified biological molecules can be integrated into advanced delivery systems. nih.gov The conjugation of oligonucleotides containing "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-" to such nanomaterials could lead to the development of targeted delivery vehicles for therapeutic nucleic acids. nih.gov

Future research in this area should explore:

The development of fluorescently labeled probes for in situ hybridization experiments.

The construction of DNA-based nanodevices where the modified adenosine (B11128) acts as a key structural or functional component.

The formulation of nanoparticle-based systems for the targeted delivery of oligonucleotides containing this modification.

Development of High-Resolution Structural Biology Techniques for Modified Nucleic Acids

High-resolution structural information is essential for a complete understanding of how 2'-O-modifications impact the structure and function of nucleic acids. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of modified oligonucleotides and their complexes with target molecules.

While structural data for some 2'-O-modified nucleic acids exist, such as the high-resolution crystal structures of DNA:2'-O-methyl-RNA heteroduplexes, there is a need to apply these techniques to a broader range of modifications, including "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-". mdpi.com Obtaining the crystal structure of a duplex containing this modification would reveal its precise influence on helical geometry, sugar pucker, and solvent interactions.

Future efforts should be directed towards:

Crystallizing short RNA or DNA duplexes containing "Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-" to solve their three-dimensional structures.

Using NMR spectroscopy to study the solution-state structure and dynamics of these modified duplexes.

Applying advanced techniques like cryo-electron microscopy (cryo-EM) to visualize larger complexes involving these modified oligonucleotides, such as their interactions with proteins or ribosomes.

The structural insights gained from these studies will be critical for validating computational models and for the rational design of next-generation nucleic acid-based therapeutics and research tools with improved efficacy and specificity.

Q & A

Q. What are the key synthetic strategies for preparing 2′-O-(2-methoxy-2-oxoethyl)adenosine derivatives?

  • Methodological Answer: Synthesis begins with adenosine, employing a multi-step protocol:

Protection: 3′- and 5′-hydroxyls are shielded using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (59% yield).

Thioacylation: Chemoselective esterification with DMAP (89% yield).

Radical Cleavage: Allyltributylstannane-mediated reductive cleavage (85% yield) introduces the 2′-allyl group.

Dihydroxylation: OsO₄ oxidizes the allyl group to diols (86% yield).

Oxidation/Reduction: NaIO₄ generates an aldehyde (79%), reduced to a primary alcohol (NaBH₄, 97%).

Deprotection: TBAF removes silyl groups (83% yield) .
Critical Step: Radical-induced cleavage avoids β-isomer formation, confirmed via NOESY NMR .

Q. How is the stereochemistry of the 2′-O-(2-methoxy-2-oxoethyl) group confirmed?

  • Methodological Answer: NOESY NMR is pivotal:
  • Strong nuclear Overhauser effects (NOEs) between H-1′ and allylic protons confirm α-configuration.
  • Additional NOEs between H-2′ and H-3′/H-8 (adenine) validate spatial proximity .

Q. What are the primary research applications of this compound?

  • Applications:
  • Oligonucleotide Synthesis: Serves as a modified nucleoside for antisense therapeutics (e.g., enhanced nuclease resistance) .
  • Enzyme Studies: Mimics conserved water molecules in ribonucleotide reductase (RNR) active sites, enabling mechanistic studies (e.g., yeast RnrI crystal structures with ADP analogs) .

Advanced Research Questions

Q. What challenges arise in synthesizing diphosphate analogs, and how are they resolved?

  • Challenges: Equivalence of 2′- and 5′-hydroxyls complicates selective phosphorylation.
  • Solutions:

Orthogonal Protection: Intermediate 8 is trityl-protected (88% yield), allowing selective tosylation (44% yield) at the 5′-position.

Deprotection: Trityl removal precedes phosphorylation, ensuring regioselectivity .

Q. How do enzymatic and chemical synthesis methods compare for 2′-O-modified adenosine derivatives?

  • Chemical Synthesis ():
  • Pros: High control over regiochemistry; yields >80% in key steps.
  • Cons: Requires toxic reagents (e.g., OsO₄).
    • Enzymatic Synthesis ():
  • Pros: Eco-friendly (Serratia marcescens phosphodiesterase); avoids harsh conditions.
  • Cons: Limited to specific substrates; lower yields reported .

Q. How do structural modifications at the 2′ position affect enzyme binding?

  • Mechanistic Insight: The 2′-methoxy-2-oxoethyl group mimics a conserved water molecule in RNR’s active site, enhancing binding affinity by 3-fold. Structural Evidence: X-ray crystallography shows hydrogen bonding between the hydroxyl group and RnrI residues .

Q. What contradictions exist in literature regarding biological activity?

  • Data Conflict: Some studies report potent RNR inhibition, while others note reduced efficacy in mammalian systems.
  • Resolution: Species-specific RNR isoform differences (e.g., yeast vs. human) necessitate comparative kinetic assays .

Analytical Methodologies

Q. What techniques are critical for characterizing 2′-modified adenosine analogs?

  • Spectroscopy:
  • NMR: ¹H/¹³C for backbone assignment; NOESY for stereochemistry.
  • X-ray Crystallography: Resolves enzyme-ligand interactions (e.g., RnrI complex).
    • Mass Spectrometry: Confirms molecular weight and phosphorylation state .

Q. How can computational modeling enhance understanding of 2′-modified analogs?

  • Applications:
  • Docking Studies: Predict binding modes in RNR or polymerase active sites.
  • MD Simulations: Assess stability of modified oligonucleotides in duplex DNA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.